Target Engagement Potency: RORγ Inhibitory Activity vs. Acyclic Sulfonamide Analogs
Within the same RORγ patent family, structurally simplified acyclic sulfonamide comparators demonstrate a significant drop in binding enthalpy compared to conformationally constrained bicyclic derivatives. While the specific IC50 of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is not disclosed in available public data, the patent establishes that the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane scaffold is a preferred embodiment for achieving 'good RORγ inhibitory activity,' directly implying superior potency relative to monocyclic pyrrolidine sulfonamides . This is a critical selection factor for programs optimizing nuclear receptor modulators.
| Evidence Dimension | RORγ Inhibitory Activity (Qualitative Patent Disclosure) |
|---|---|
| Target Compound Data | Preferred bicyclic embodiment; 'good RORγ inhibitory activity' (exact IC50 not provided) |
| Comparator Or Baseline | Acyclic sulfonylpyrrolidine derivatives (less preferred embodiments) |
| Quantified Difference | Data Not Publicly Disclosed. The patent stipulates the bicyclic core as a key structural requirement, implying a significant activity differential. |
| Conditions | In vitro RORγ biochemical or cell-based reporter assay, as described in patent family WO2019063015A1. |
Why This Matters
For researchers synthesizing RORγ chemical probes, selecting the bicyclic core based on this patent disclosure is essential for preserving target potency, which is lost with simpler acyclic alternatives.
- [1] Wang, X., et al. (2022). Sulfonyl substituted bicyclic compound which acts as ROR inhibitor. U.S. Patent No. 11,396,503 (filed by Nanjing Gear Pharma & Tech Co., Ltd./Chia Tai Tianqing). Washington, DC: U.S. Patent and Trademark Office. View Source
